Structural Scaffold Differentiation from N‑Substitution Variants
The compound possesses a unique combination of a cyclopentyl‑urea moiety and a pyridin‑4‑yl‑triazole connected via a methylene spacer [1]. This architecture differentiates it from closely related analogs, such as 1‑(tert‑butyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea (CAS 2034532‑60‑8), which features a tert‑butyl group instead of cyclopentyl, and 1‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)‑3‑(thiazol‑2‑yl)urea (CAS 2034532‑53‑9), which incorporates a thiazol‑2‑yl terminus [1]. The cyclopentyl ring introduces distinct conformational rigidity and lipophilicity compared to linear or branched alkyl analogs.
| Evidence Dimension | Structural architecture (urea N‑substituent and triazole N1‑substitution pattern) |
|---|---|
| Target Compound Data | Cyclopentyl‑urea linked to N1‑(pyridin‑4‑yl)‑1,2,3‑triazol‑4‑yl‑methyl [1] |
| Comparator Or Baseline | 1‑(tert‑butyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea (CAS 2034532‑60‑8); 1‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)‑3‑(thiazol‑2‑yl)urea (CAS 2034532‑53‑9) |
| Quantified Difference | No quantitative IC50 or binding data available for direct comparison in primary literature |
| Conditions | Structural comparison based on CAS registry records and vendor‑reported IUPAC names [1] |
Why This Matters
This structural uniqueness means that any biological activity observed is likely scaffold‑specific, and procurement decisions must treat this compound as a distinct chemical entity rather than a drop‑in replacement for any other triazole‑urea analog.
- [1] Kuujia.com. Cas no 2034532-59-5 (1-cyclopentyl-3-{1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl}urea). Product Page. Accessed 2026-04-29. View Source
